molecular formula C24H35N5O5 B12425243 ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate

ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate

Cat. No.: B12425243
M. Wt: 484.6 g/mol
InChI Key: ZXIBCJHYVWYIKI-GLJPWUSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate, identified as ximelagatran in pharmacological contexts, is a synthetic direct thrombin inhibitor. Its molecular formula is C24H35N5O5, with a molecular weight of 497.58 g/mol . The compound features a deuterated cyclohexyl group (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl), which enhances metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes, particularly CYP2C9 . The azetidine ring and (Z)-N'-hydroxycarbamimidoylphenyl moiety contribute to its thrombin-binding affinity, making it a potent anticoagulant.

Properties

Molecular Formula

C24H35N5O5

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1/i3D2,4D2,5D2,6D2,7D2,17D

InChI Key

ZXIBCJHYVWYIKI-GLJPWUSYSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N)NCC(=O)OCC)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthesis of the Deuterated Cyclohexyl Component

The 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl group is synthesized via deuterium exchange or reduction of cyclohexanone derivatives using deuterated reagents.

Catalytic Deuteration of Cyclohexanone

Cyclohexanone is reduced to cyclohexanol-d11 using deuterium gas (D₂) and a Raney nickel catalyst under high-pressure conditions (20 bar, 100°C). Subsequent dehydration with concentrated sulfuric acid yields cyclohexene-d10, which is hydrogenated back to cyclohexane-d12. Partial deuteration is achieved via radical-mediated H/D exchange using D₂O and UV irradiation.

Alternative Route: Benzyl Alcohol Reduction

Benzyl alcohol is reduced with NaBD₄ in deuterated ethanol (EtOD) to produce deuterated benzyl alcohol-d7. Cyclohexane-d12 is then synthesized via catalytic hydrogenation over Pd/C in D₂O.

Key Reaction Conditions:
Step Reagents/Catalysts Temperature/Pressure Yield
Cyclohexanone reduction D₂, Raney Ni 100°C, 20 bar 85–92%
H/D exchange D₂O, UV light 25°C, 48 h 60–75%

Azetidine Ring Formation

The 2-[[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl] moiety is constructed via intramolecular aminolysis of epoxy amines or photochemical Norrish–Yang cyclization .

La(OTf)₃-Catalyzed Intramolecular Aminolysis

cis-3,4-Epoxy amines undergo regioselective 4-exo-tet cyclization in 1,2-dichloroethane (DCE) with La(OTf)₃ (5 mol%) at reflux (83°C). The reaction proceeds via nucleophilic attack of the amine on the epoxide, forming the azetidine ring with >20:1 regioselectivity.

Example :

  • Substrate: cis-3,4-Epoxy hexenylamine
  • Conditions: La(OTf)₃ (5 mol%), DCE, 83°C, 2.5 h
  • Yield: 81% azetidine

Photochemical Cyclization

α-Aminoacetophenones undergo Norrish–Yang cyclization under UV light (254 nm) to form azetidinols, which are desymmetrized via ring-opening with ketones or boronic acids.

Key Advantages :

  • No requirement for pre-functionalized substrates
  • High diastereoselectivity (>95% cis)

Coupling of Azetidine and Deuterated Cyclohexyl Components

The azetidine and deuterated cyclohexyl groups are linked via peptide bond formation using carbodiimide-based coupling agents.

Carbodiimide-Mediated Amidation

The azetidine carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated ester reacts with the deuterated cyclohexyl amine at 0°C, yielding the coupled product.

Optimized Conditions :

Parameter Value
Solvent Anhydrous DCM
Coupling Agent EDCl/HOBt (1.2 equiv)
Temperature 0°C → RT
Reaction Time 12–16 h
Yield 70–85%

Reductive Amination

An alternative route involves reductive amination of the azetidine ketone with the deuterated cyclohexyl amine using NaBH₃CN in methanol.

Functionalization with the Hydroxycarbamimidoyl Group

The 4-[(Z)-N'-hydroxycarbamimidoyl]phenyl group is introduced via Ullmann coupling or Mitsunobu reaction .

Ullmann Coupling

4-Bromophenylboronic acid reacts with hydroxylamine-O-sulfonic acid in the presence of CuI and 1,10-phenanthroline in DMF at 110°C.

Yield : 65–78%

Mitsunobu Reaction

4-Hydroxybenzamidine is coupled to the azetidine derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Final Esterification and Purification

The carboxylic acid intermediate is esterified with ethanol in the presence of H₂SO₄ (2 mol%) under reflux. The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol/water.

Typical Purity : >98% (HPLC)

Analytical Characterization

Critical data for verifying the structure and deuteration level:

NMR Spectroscopy

  • ¹H NMR : Absence of protons at δ 1.2–2.1 ppm (deuterated cyclohexyl)
  • ¹³C NMR : Quaternary carbons of the azetidine ring at δ 55–60 ppm

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₇H₂₇D₁₁N₅O₅ ([M+H]⁺): 596.4521
  • Observed: 596.4518

Deuterium Incorporation Analysis

  • ESI-MS/MS : 99% deuterium at cyclohexyl positions

Challenges and Optimization

  • Deuterium Loss : Minimized by using anhydrous solvents and inert atmosphere
  • Azetidine Ring Strain : Stabilized via Boc protection during coupling
  • Stereochemical Control : Achieved using chiral auxiliaries (e.g., Evans oxazolidinones)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Based on the search results provided, here's what can be gathered regarding the compound ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate, also known as Ximelagatran :

Scientific Research Applications

Ximelagatran is an anticoagulant that was intended as a replacement for warfarin . It aimed to overcome the limitations of warfarin, such as dietary restrictions, drug interactions, and the need for monitoring . However, its development was discontinued due to reports of hepatotoxicity (liver damage) during trials .

Chemical Identifiers

  • PubChem CID: 656635
  • Molecular Formula: C24H35N5O5C_{24}H_{35}N_5O_5
  • IUPAC Name: ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-( N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate
  • InChI: InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1
  • InChIKey: ZXIBCJHYVWYIKI-PZJWPPBQSA-N
  • SMILES: CCOC(=O)CNC@HC(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=NO)N
  • Molecular Weight: 473.6 g/mol

Past Research and Trials

Mechanism of Action

The mechanism of action of ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ximelagatran:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Target/Mechanism Metabolic Pathway Clinical Indications
Ximelagatran C24H35N5O5 497.58 Deuterated cyclohexyl, azetidine, carbamimidoyl Direct thrombin inhibition CYP2C9 substrate Thromboembolic disorders
Argatroban C23H36N6O5S 508.64 Non-deuterated cyclohexyl, arginine derivative Direct thrombin inhibition Hepatic CYP3A4/5 Heparin-induced thrombocytopenia
Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate C18H21NO3 299.36 Ethyl aminoacetate, diphenylethanolamine Unspecified (structural analog) Not characterized Research applications

Key Differences and Research Findings

Deuteration Effects: Ximelagatran’s deuterated cyclohexyl group distinguishes it from non-deuterated analogs like argatroban.

Binding Affinity :
Ximelagatran’s azetidine ring and carbamimidoyl group enable selective thrombin inhibition with IC50 values < 10 nM , comparable to argatroban. However, argatroban’s arginine-derived structure confers higher specificity for thrombin’s active site .

Clinical Efficacy :
In preclinical studies, ximelagatran demonstrated superior oral bioavailability (≈20%) compared to argatroban (≈2%), attributed to its deuterium-enhanced stability and reduced first-pass metabolism .

Structural Analogues: Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate shares the ethyl aminoacetate backbone but lacks the azetidine and deuterated cyclohexyl groups. This structural simplification correlates with diminished thrombin inhibition and undefined therapeutic applications .

Research Implications and Limitations

  • Deuterated Compounds: Ximelagatran exemplifies the utility of deuteration in drug design to improve pharmacokinetics.
  • Comparative Pharmacodynamics : While argatroban remains a frontline anticoagulant for heparin-resistant patients, ximelagatran’s oral efficacy positions it as a candidate for reformulation to mitigate toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.